4-(4-Nitrophenyl)benzonitrile
Description
Significance of Donor-Acceptor Architectures in Molecular Design
The donor-acceptor (D-A) principle is a cornerstone of modern molecular design, enabling the creation of materials with highly specific and tunable properties. This architectural strategy involves covalently linking an electron-donating (donor) moiety with an electron-accepting (acceptor) moiety, typically via a π-conjugated spacer. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor, particularly upon photoexcitation. The resulting electronic and photophysical characteristics are not inherent to the individual components but arise from the synergistic interaction between them.
The power of the D-A concept lies in its modularity. By systematically varying the electron-donating and electron-accepting strengths of the constituent parts, as well as the length and nature of the π-bridge, scientists can fine-tune the material's properties. This control is paramount for developing advanced materials for a host of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO). nih.govrsc.org For example, in OLEDs, D-A structures can lead to high-efficiency emitters, while in photovoltaics, they promote the crucial charge separation needed to generate electricity from light. nih.govacs.org The HOMO and LUMO energy levels in D-A systems can often be controlled independently, with the HOMO localized on the donor and the LUMO on the acceptor, allowing for precise tuning of the material's bandgap. acs.org
Overview of Benzonitrile (B105546) and Nitrophenyl Derivatives in Advanced Materials Science
Within the broad class of D-A materials, derivatives of benzonitrile and nitrophenyl groups are particularly significant. The benzonitrile unit, consisting of a cyano (-C≡N) group on a benzene (B151609) ring, is a moderately effective electron acceptor. Its rigid, linear structure and the strong dipole moment of the nitrile group make it a valuable component in materials science. nih.gov Benzonitrile derivatives are frequently used in the design of liquid crystals, where their shape and polarity contribute to the formation of desired mesophases. acs.orgnih.gov They also serve as key building blocks for organic semiconductors and fluorescent probes. ontosight.ai
The nitrophenyl group, which contains a nitro (-NO₂) substituent on a benzene ring, is a much stronger electron acceptor. The powerful electron-withdrawing nature of the nitro group profoundly influences a molecule's electronic landscape, often leading to significant ICT and large changes in dipole moment upon excitation. nih.gov This property makes nitrophenyl derivatives highly sought after for applications in nonlinear optics, where large hyperpolarizabilities are required. nih.gov They are also integral to the synthesis of electro-optic materials and as components in materials exhibiting ferroelectric nematic liquid crystal phases. rsc.orgarxiv.org
The combination of these two entities in a single molecule, such as 4-(4-Nitrophenyl)benzonitrile , creates a potent D-A system. In this structure, the nitrophenyl unit acts as the strong acceptor, while the cyanophenyl group serves as the donor, linked by a biphenyl (B1667301) π-system that facilitates efficient electronic communication. This architecture has been explored for its potential in creating materials with unique optical and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXJDVNOZETQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409416 | |
| Record name | 4-(4-nitrophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-63-9 | |
| Record name | 4-(4-nitrophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-4'-nitrodiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Compound: 4 4 Nitrophenyl Benzonitrile
Synthesis and Characterization
Common Synthetic Routes
The synthesis of 4-(4-Nitrophenyl)benzonitrile and its structural analogs is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aromatic rings. The Suzuki coupling is a prominent method, involving the reaction of a boronic acid or ester with an aryl halide. For this specific compound, the reaction would typically involve 4-cyanophenylboronic acid and 1-bromo-4-nitrobenzene (B128438) (or vice versa) in the presence of a palladium catalyst and a base.
Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed. Alternative, non-coupling routes might include multi-step classical organic reactions, though these are often less direct. For instance, a related compound, 4-(4'-nitrophenoxy)benzonitrile, is synthesized by reacting 4-hydroxybenzonitrile (B152051) with 4-nitrofluorobenzene in the presence of a base. ontosight.aiprepchem.com Another related structure, 4-[2-(4-nitrophenyl)ethenyl]benzonitrile, is synthesized via the Wittig reaction, which creates a carbon-carbon double bond to link the two phenyl rings. uevora.pt
Spectroscopic and Analytical Data
The structural identity and purity of this compound are confirmed using a standard suite of analytical techniques. While a specific spectrum for this exact compound is not publicly available, the expected data can be inferred from its constituent parts and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show a series of doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two distinct phenyl rings. The coupling patterns would confirm the 1,4- (para) substitution on both rings. ¹³C NMR would show characteristic signals for the nitrile carbon (around 118-120 ppm), the carbon attached to the nitro group, and the other aromatic carbons. actachemicamalaysia.com
Infrared (IR) Spectroscopy : The IR spectrum would be distinguished by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. beilstein-journals.org A strong absorption band for the nitro group (NO₂) would also be prominent, typically appearing as two distinct peaks around 1510-1530 cm⁻¹ (asymmetric stretch) and 1340-1350 cm⁻¹ (symmetric stretch). actachemicamalaysia.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound (C₁₃H₈N₂O₂). beilstein-journals.org
The following table provides representative spectroscopic data for key functional groups found in the target molecule, based on data for 4-nitrobenzonitrile (B1214597) and other related compounds.
| Technique | Functional Group | Expected Signal/Wavenumber |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~119 ppm |
| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2229 cm⁻¹ |
| IR Spectroscopy | Asymmetric Nitro Stretch (NO₂) | ~1511 cm⁻¹ |
| IR Spectroscopy | Symmetric Nitro Stretch (NO₂) | ~1346 cm⁻¹ |
| Data inferred from related compounds like 4-nitrobenzonitrile and biphenyl (B1667301) derivatives. |
Physicochemical Properties
Solubility and Thermal Stability
As a relatively nonpolar, rigid organic molecule, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and hot toluene.
The thermal stability of the compound can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). colab.wsalstesting.co.th TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC identifies phase transitions, such as melting points and glass transitions, by measuring the heat flow into or out of a sample. alstesting.co.th For example, the related compound 4-(4'-nitrophenoxy)benzonitrile has a melting point of 150 °C. prepchem.com Biphenyl derivatives with polar groups often exhibit high melting points due to strong intermolecular interactions and efficient crystal packing.
| Property | Description | Typical Analysis Method |
| Melting Point | The temperature at which the compound transitions from a solid to a liquid state. | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | The temperature at which the compound begins to chemically degrade. | Thermogravimetric Analysis (TGA) |
| Solubility | The ability of the compound to dissolve in a given solvent. | Experimental testing with various solvents. |
Electronic and Optical Properties
The electronic and optical properties are defined by the D-A structure and are typically investigated using UV-Vis and fluorescence spectroscopy.
UV-Vis Spectroscopy : In a suitable solvent, the UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region. These bands correspond to π-π* transitions within the aromatic system and a lower-energy intramolecular charge-transfer (ICT) band resulting from the electron transfer from the cyanophenyl (donor) to the nitrophenyl (acceptor) moiety.
Fluorescence Spectroscopy : Upon excitation at a wavelength corresponding to its absorption band, the molecule may exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the charge-transfer state is stabilized, often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift.
Theoretical and Computational Chemistry Studies of 4 4 Nitrophenyl Benzonitrile
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-(4-Nitrophenyl)benzonitrile, DFT calculations have been instrumental in understanding its ground state and the nature of its chemical bonds.
Ground State Geometry Optimization and Vibrational Analysis
DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. materialsciencejournal.org These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, in a related pyran derivative containing the 4-nitrophenyl moiety, the C-N bond length of the nitro group was calculated to be 1.4779 Å, which is longer than the C-N bond of an amino group (1.362 Å) due to the strong resonance effect of the nitro group with the aromatic ring. materialsciencejournal.org The N=O bonds of the nitro group are found to have nearly identical lengths. materialsciencejournal.org
Vibrational analysis, also performed using DFT, calculates the frequencies of the molecule's fundamental vibrations. These theoretical frequencies can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm the optimized structure. nih.govactascientific.com The assignments of these vibrational modes are often aided by Potential Energy Distribution (PED) analysis. nih.govactascientific.com For example, in aromatic compounds, the C-H stretching vibrations typically appear in the range of 3120-3000 cm⁻¹. actascientific.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's stability and the energy required for electronic excitation. materialsciencejournal.orgresearchgate.net A large energy gap suggests high stability and high excitation energy. researchgate.net
For molecules with donor-acceptor character like this compound, the spatial distribution of these orbitals is particularly revealing. In a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was localized on the 4-nitrophenyl ring. materialsciencejournal.org This spatial separation is a hallmark of "push-pull" systems and is fundamental to their intramolecular charge transfer (ICT) properties. In some nitrophenyl derivatives, the LUMO is observed to be focused on the N-nitrophenyl acetamide (B32628) branch. researchgate.net
Table 1: Frontier Molecular Orbital Data
Natural Bonding Orbital (NBO) and Mulliken Charge Analyses
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer within a molecule. uni-muenchen.deresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density. uni-muenchen.de These donor-acceptor interactions, calculated using second-order perturbation theory, reveal the stabilizing effects of hyperconjugation and intramolecular charge transfer. researchgate.nettandfonline.com
Mulliken charge analysis is another method used to estimate the partial atomic charges on each atom in the molecule. researchgate.net This analysis helps to identify the electrophilic and nucleophilic centers. For instance, in related nitro-containing compounds, it is often found that oxygen and nitrogen atoms carry a significant negative charge. researchgate.net This information is valuable for understanding intermolecular interactions and the molecule's reactivity.
Excited State Properties via Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the properties of molecules in their electronically excited states. acs.orgrespectprogram.org It is particularly useful for simulating spectroscopic properties and understanding photochemical processes.
Simulation of UV-Vis Absorption Spectra and Electronic Transitions
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. mdpi.comnih.gov These calculations are often performed using functionals like B3LYP or CAM-B3LYP. mdpi.comnih.gov The simulated spectrum can be compared with experimental data to validate the computational method and to assign the observed absorption bands to specific electronic transitions. mdpi.com For example, a study on a polyfluorene copolymer showed that TD-DFT calculations could accurately predict the HOMO-LUMO structure and a high oscillator strength for the main singlet-singlet transition. nih.gov The solvent effects on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). semanticscholar.org
Table 2: Simulated UV-Vis Absorption Data
Theoretical Treatment of Photoinduced Intramolecular Charge Transfer (ICT) States
This compound is a classic example of a "push-pull" molecule that can exhibit photoinduced intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part. TD-DFT is a key tool for investigating the nature of these ICT states. researchgate.netresearchgate.net
A widely accepted model for ICT in similar donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netnih.gov This model proposes that after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change, typically a twisting motion around the bond connecting the donor and acceptor moieties. nih.gov This twisting leads to a stabilization of the charge-separated ICT state. researchgate.net Theoretical studies on related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) have used TD-DFT to map the potential energy surfaces along the twisting coordinate, providing evidence for the existence of a low-energy TICT state that is responsible for the characteristic dual fluorescence observed in polar solvents. semanticscholar.orgresearchgate.net These calculations help to elucidate the structural and electronic changes that occur during the ICT process. nih.gov
Optical Phenomena and Charge Transfer Dynamics in 4 4 Nitrophenyl Benzonitrile Systems
Solvatochromic Behavior and Solvent-Solute Interactions
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules like 4-(4-Nitrophenyl)benzonitrile, where the electronic distribution in the ground and excited states differs significantly. The interaction between the solute molecule and the surrounding solvent molecules can stabilize or destabilize these electronic states to varying degrees, leading to shifts in the absorption and emission spectra.
The spectroscopic shifts observed in this compound systems in different solvents can be rationalized using various theoretical models that describe solute-solvent interactions. elsevier.com These models often consider the solvent as a continuous dielectric medium that polarizes in response to the solute's dipole moment.
One of the fundamental models is the Lippert-Mataga equation , which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity. This model considers the change in the dipole moment of the solute upon excitation and the orientation polarizability of the solvent.
More advanced models, often incorporating quantum mechanical calculations, provide a more detailed picture of the specific interactions, such as hydrogen bonding and van der Waals forces, that contribute to the observed solvatochromic shifts. elsevier.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the electronic transitions and excited-state properties of molecules in different solvent environments, offering insights into the nature of the charge transfer states. nih.govsemanticscholar.org These computational approaches can model the solvent either implicitly, as a polarizable continuum, or explicitly, by including individual solvent molecules in the calculation to account for specific interactions. rsc.org
The polarity of the solvent plays a crucial role in modulating the energy of the intramolecular charge transfer (ICT) state in this compound. In nonpolar solvents, the ground state and the locally excited (LE) state are relatively unperturbed. However, in polar solvents, the highly polar ICT state is significantly stabilized by the surrounding solvent dipoles. rsc.orgrsc.org
This stabilization of the ICT state leads to a noticeable red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. nii.ac.jpnsf.gov This is a hallmark of ICT emission. nsf.gov The extent of this shift can be correlated with various solvent polarity scales, such as the Reichardt's dye scale (ET(30)) or the Kamlet-Taft parameters.
The table below illustrates the typical solvatochromic shift observed for D-A compounds similar to this compound in various solvents.
| Solvent | Polarity (Dielectric Constant) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Hexane | 1.88 | ~320 | ~400 | ~6200 |
| Toluene | 2.38 | ~325 | ~430 | ~7500 |
| Dichloromethane | 8.93 | ~335 | ~480 | ~9800 |
| Acetonitrile | 37.5 | ~340 | ~520 | ~11500 |
Note: The data presented are representative values for D-A systems and may vary for this compound.
Furthermore, the kinetics of the excited-state dynamics, including the rate of ICT, can be significantly influenced by the solvent's ability to reorganize around the excited solute molecule. nih.gov In some cases, a twisted intramolecular charge transfer (TICT) state may be formed, where a conformational change in the excited state further enhances the charge separation and the sensitivity to solvent polarity. rsc.org
Nonlinear Optical (NLO) Responses
Nonlinear optics describes the behavior of light in materials where the polarization density responds nonlinearly to the electric field of the light. nih.gov Organic molecules with a strong D-A character, such as this compound, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities.
The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. A large β value is a prerequisite for materials exhibiting second-order NLO effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency.
The D-A structure of this compound leads to a significant difference between the ground-state and excited-state dipole moments, which is a key factor for a large β value. nih.gov Theoretical calculations, often employing DFT methods, are widely used to predict the hyperpolarizability of NLO chromophores. mdpi.comresearchgate.netnih.gov
The magnitude of the first hyperpolarizability is sensitive to the electronic nature of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge connecting them. For this compound, the strong electron-withdrawing nitro group and the π-system of the biphenyl (B1667301) backbone contribute to a substantial β value.
The table below provides a comparison of calculated first hyperpolarizability values for related organic molecules.
| Compound | Donor Group | Acceptor Group | Calculated β (10-30 esu) |
| 4-Nitroaniline | -NH2 | -NO2 | ~34.5 |
| 4-Dimethylamino-4'-nitrostilbene (DANS) | -N(CH3)2 | -NO2 | ~760 |
| This compound (estimated) | -CN | -NO2 | Intermediate to high |
Note: The value for this compound is an estimation based on its structure relative to well-characterized NLO molecules.
The primary mechanism for the second-order NLO response in D-A molecules is the charge-transfer excitation from the donor to the acceptor end of the molecule upon interaction with an intense light field. nih.gov This redistribution of electron density gives rise to a large change in the molecular dipole moment, resulting in a significant NLO effect. aps.org
The photorefractive effect is a specific type of optical nonlinearity where the refractive index of a material is changed by exposure to light. This effect in organic materials typically requires the presence of a photo-charge generator, a charge-transporting medium, and a nonlinear optical chromophore. While this compound itself is an NLO chromophore, for a material to exhibit a strong photorefractive effect, it would need to be incorporated into a composite system, such as a polymer matrix, along with other necessary components. The mechanism involves the photo-generation of charge carriers, their transport and trapping, and the subsequent modulation of the refractive index via the electro-optic effect of the aligned NLO chromophores in the resulting space-charge field.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. researchgate.net This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many conventional fluorophores.
The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) . researchgate.net In dilute solutions, molecules with flexible rotating units, such as the phenyl rings in this compound, can undergo non-radiative decay through these rotational motions, quenching the fluorescence. However, in the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong emission. researchgate.net
While this compound has the structural motifs that could potentially lead to AIE, its specific AIE characteristics would need to be experimentally verified. The presence of the biphenyl core allows for rotational freedom that could be restricted upon aggregation. If it were to exhibit AIE, one would expect to observe a significant increase in fluorescence intensity upon the addition of a poor solvent to a solution of the compound, leading to the formation of aggregates. nih.govrsc.org
The potential for AIE makes such molecules attractive for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where solid-state or aggregated-state emission is desirable. rsc.org
Restriction of Intramolecular Rotation (RIR) and Vibrations (RIV) as AIE Mechanisms
Many luminogenic materials that are weakly or non-emissive in dilute solutions become highly fluorescent upon aggregation in poor solvents or in the solid state. This phenomenon, known as aggregation-induced emission (AIE), stands in stark contrast to the aggregation-caused quenching (ACQ) effect typically observed in conventional fluorophores. The prevailing mechanism for AIE is the restriction of intramolecular motions (RIM), which encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).
In a dissolved state, molecules like this compound can freely undergo dynamic rotational and vibrational motions. The biphenyl linkage, in particular, allows for low-frequency torsional rotation of the two phenyl rings relative to each other. These intramolecular motions act as non-radiative decay channels, effectively dissipating the energy of the excited state as heat and quenching fluorescence.
Upon aggregation, the physical packing of the molecules imposes significant steric hindrance, which locks the phenyl rings and restricts these energy-dissipating rotational and vibrational modes. This rigidification of the molecular structure blocks the non-radiative decay pathways. As a result, the excited-
Supramolecular Chemistry and Crystal Engineering of 4 4 Nitrophenyl Benzonitrile Derivatives
Intermolecular Interaction Analysis
The assembly of molecules into a crystalline solid is governed by a complex interplay of intermolecular forces. For derivatives of 4-(4-nitrophenyl)benzonitrile, a thorough analysis of these interactions is crucial for understanding their solid-state architecture.
Hirshfeld Surface and Fingerprint Plot Methodologies
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It maps properties onto a surface defined by the points where the electron density of a molecule contributes equally to the total electron density of the crystal. This method allows for a detailed examination of close contacts between neighboring molecules.
One of the key properties mapped is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For instance, in the crystal structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, large red spots on the Hirshfeld surface confirm the presence of strong N-H···O hydrogen bonds. mdpi.com Similarly, in (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, the darkest red spots indicate C-H···O interactions. nih.gov
Identification of Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonds are among the most significant directional forces in the crystal engineering of organic molecules. In derivatives of this compound, both conventional (e.g., N-H···O, O-H···N) and non-conventional (e.g., C-H···O, C-H···N) hydrogen bonds play a critical role in stabilizing the crystal lattice. For instance, in the crystal structure of 4-(4-nitrophenyl)thiomorpholine, weak C-H···O hydrogen bonds between methylene (B1212753) groups and nitro oxygen atoms lead to the formation of centrosymmetric dimers. mdpi.com Similarly, in some hydrazone derivatives, C-H···N interactions link molecules into centrosymmetric dimers. researchgate.net
π-π stacking interactions are another crucial factor, particularly for aromatic systems like this compound. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements. In the crystal packing of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, strong parallel π-π stacking interactions are observed between the phenyl moieties, with a centroid-to-centroid distance of 4.03(6) Å. mdpi.com The coordination of hydrogen bonding and π-π stacking can lead to unique material properties, such as elasticity and efficient optical waveguiding in some benzothiadiazole-based crystals. rsc.org
The following table summarizes the key intermolecular interactions identified in various derivatives related to this compound:
| Compound/Derivative Class | Key Intermolecular Interactions | Interaction Details |
| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | N-H···O hydrogen bonds, π-π stacking | Dimeric H-bonds (N-H···O) and parallel π-π stacking between phenyl rings. mdpi.com |
| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | C-H···O hydrogen bonds | Forms chains along the b-axis. nih.gov |
| 4-(4-Nitrophenyl)thiomorpholine | C-H···O hydrogen bonds, π-π stacking | Forms centrosymmetric dimers through weak C-H···O bonds and face-to-face aromatic stacking. mdpi.com |
| Hydrazone derivatives | C-H···N hydrogen bonds, π-π stacking | Centrosymmetric dimers linked by C-H···N interactions and π-π stacking. researchgate.net |
| Benzothiadiazole-based crystals | Hydrogen bonding, π-π stacking | Coordinated interactions leading to elasticity and optical waveguiding. rsc.org |
Non-Covalent Interactions (NCI) and Electrostatic Potential Mapping
To gain a deeper understanding of the nature of intermolecular interactions, Non-Covalent Interaction (NCI) analysis and electrostatic potential (ESP) mapping are employed. The NCI method, based on the electron density and its derivatives, helps to visualize and characterize weak interactions in real space. iucr.org It generates isosurfaces that are colored to distinguish between attractive (blue), weak van der Waals (green), and repulsive (red) interactions. iucr.org This provides a more nuanced picture than simply identifying close contacts.
Electrostatic potential mapping, on the other hand, visualizes the electrostatic potential on the molecular surface. researchgate.netias.ac.in Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are good hydrogen bond acceptors, while regions of positive potential (blue) are prone to nucleophilic attack and act as hydrogen bond donors. researchgate.netias.ac.in For molecules containing the 4-nitrophenyl group, the nitro group's oxygen atoms create a region of strong negative potential, making them potent hydrogen bond acceptors. ias.ac.in Conversely, the nitrile group in benzonitrile (B105546) derivatives also presents a region of negative potential, capable of participating in hydrogen bonding. ias.ac.innih.gov The ESP map can, therefore, predict the most likely sites for intermolecular interactions and rationalize the observed crystal packing. researchgate.netias.ac.in For example, the electrostatic potential of benzonitrile shows a negative region around the nitrogen atom, making it a hydrogen bond acceptor. ias.ac.innih.gov
Molecular Packing Arrangements and Crystal Structure Features
The interplay of the various intermolecular interactions discussed above dictates the final three-dimensional arrangement of molecules in the crystal, known as the molecular packing. This packing, in turn, determines many of the material's bulk properties.
Influence of Molecular Structure on Solid-State Architecture
The specific chemical structure of a this compound derivative has a profound impact on its solid-state architecture. Even small modifications to the molecular scaffold can lead to significant changes in the crystal packing. For example, the introduction of different substituent groups can alter the strength and directionality of hydrogen bonds and π-π stacking interactions, leading to different packing motifs. acs.org
The planarity of the molecule is another critical factor. The dihedral angle between the two aromatic rings in the this compound framework influences how efficiently the molecules can pack. mdpi.com In some structures, the molecules are nearly planar, facilitating dense packing and strong π-π stacking. In others, a significant twist between the rings can disrupt this stacking and lead to more complex, open structures. For instance, in a derivative of (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile, the dihedral angle between the aromatic rings is 50.09 (9)°. iucr.org
The presence of flexible side chains can also introduce conformational polymorphism, where the same molecule crystallizes in different arrangements due to different conformations of the flexible parts.
Design Principles for Tailored Crystalline Solids
The ultimate goal of crystal engineering is to design and synthesize crystalline solids with desired properties by controlling their molecular packing. wikipedia.orgresearchgate.net This is achieved by understanding and utilizing the principles of supramolecular chemistry. wikipedia.orgresearchgate.net
A key concept in this endeavor is the "supramolecular synthon," which is a structural unit within a crystal formed by specific and predictable intermolecular interactions. wikipedia.orgnih.gov By choosing molecules with functional groups that can form robust synthons, such as the strong O-H···N or N-H···O hydrogen bonds, chemists can guide the assembly of molecules into a desired architecture. For example, the carboxylic acid dimer and the amide-amide hydrogen bond are common and reliable synthons in organic crystal engineering.
In the context of this compound derivatives, the nitro group and the nitrile group are powerful hydrogen bond acceptors. By introducing suitable hydrogen bond donors into the molecular structure, it is possible to create predictable hydrogen-bonded networks. Furthermore, the extensive π-system of the biphenyl (B1667301) core provides a scaffold for π-π stacking interactions, which can be modulated by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. ucl.ac.uk
The following table outlines some design principles for tailoring crystalline solids of this compound derivatives:
| Design Principle | Strategy | Expected Outcome |
| Hydrogen Bond Engineering | Introduce strong hydrogen bond donors (e.g., -OH, -NH2) to interact with the nitro and nitrile groups. | Formation of predictable and robust hydrogen-bonded networks, controlling dimensionality and topology. |
| π-Stacking Control | Modify the electronic properties of the aromatic rings with substituents. | Tune the strength and geometry of π-π stacking interactions to influence packing density and electronic properties. |
| Shape and Symmetry | Alter the overall molecular shape and symmetry. | Influence the possible space groups and packing efficiencies, potentially leading to polymorphism. ucl.ac.uk |
| Co-crystallization | Introduce a second molecular component (a co-former) that can form complementary interactions. | Creation of multi-component crystals with novel structures and properties. nih.gov |
By systematically applying these principles, researchers can move towards a more rational design of crystalline materials based on the this compound scaffold, opening up possibilities for new materials with tailored optical, electronic, and mechanical properties.
Potential Applications in Advanced Functional Materials
Organic Electronic Materials: Fundamental Considerations
The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and low-cost electronic devices. worktribe.com A critical component in many such devices is the organic semiconductor, which can be designed to preferentially transport either holes (p-type) or electrons (n-type). The performance of these materials in devices like organic field-effect transistors (OFETs) is fundamentally linked to their molecular structure, which governs charge carrier mobility and stability. leidenuniv.nlresearchgate.net
The structure of 4-(4-Nitrophenyl)benzonitrile, featuring potent electron-withdrawing nitro and cyano groups, suggests its potential as an n-channel (electron-transporting) material. In organic semiconductors, the introduction of electron-deficient groups lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. academie-sciences.fr The biphenyl (B1667301) framework provides a rigid, conjugated pathway essential for efficient charge delocalization and intermolecular charge hopping, a key factor for achieving high mobility in the solid state. leidenuniv.nl
While direct studies on this compound in OFETs are not extensively documented, research on related compounds underscores the viability of this approach. Thiophene-based molecules and polymers, for instance, have been widely studied for their high charge transport characteristics in OFETs. researchgate.net Similarly, materials incorporating strong acceptor units like naphthalene (B1677914) diimides are known to produce efficient n-channel transistors. researchgate.net The design principle of using electron-deficient building blocks is a cornerstone for developing high-performance, air-stable n-type organic semiconductors, a class of materials that remains less common than their p-type counterparts. worktribe.comresearchgate.net The combination of two strong acceptor groups in this compound makes it a promising subject for future investigation in OFETs and other organic electronic circuits. leidenuniv.nl
Table 1: Performance of Representative n-Type and Ambipolar Organic Field-Effect Transistors (OFETs)
This table presents data for related organic semiconductor materials to illustrate typical performance metrics.
| Compound Type | Electron Mobility (μe) [cm²/Vs] | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Reference |
| Azulene-based Semiconductor | up to 0.52 | - | > 10⁶ | researchgate.net |
| Azulene-based Ambipolar | 0.31 | 0.029 | > 10⁵ | researchgate.net |
| Dichlorinated Naphthalene Diimide | 0.4 | - | > 10⁵ | researchgate.net |
| Natural/Biodegradable Materials | 1.5 × 10⁻⁴ to 2 × 10⁻² | - | up to 10⁴ | worktribe.com |
Optoelectronic Device Components
Optoelectronic devices operate at the intersection of light and electricity, converting signals between these two domains. Materials for optoelectronics, such as those used in organic light-emitting diodes (OLEDs) and nonlinear optics (NLO), require specific electronic and photophysical properties. researchgate.net The donor-acceptor (D-A) molecular design strategy is a highly effective method for creating materials with tailored optical and electrical characteristics suitable for these applications. researchgate.net
Although this compound is technically an acceptor-acceptor molecule, the biphenyl system can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon central to the function of many optoelectronic materials. acs.org The presence of both nitro and cyano groups, known for their strong electron-accepting capabilities, can lead to significant second- and third-order NLO responses. nih.govresearchgate.net NLO materials are crucial for applications in optical switching, frequency conversion, and optical limiting. scirp.org Research on pyrazole (B372694) derivatives containing nitrophenyl groups has demonstrated that these structural motifs contribute to large first hyperpolarizability (β₀) values, indicating strong NLO activity. nih.gov
In the context of OLEDs, the compound could potentially serve as an electron-transporting or host material. researchgate.net Thieno[3,2-b]thiophene derivatives, which are electron-rich and planar, have been successfully used to construct conjugated semiconductors for OLEDs. researchgate.net By analogy, the rigid biphenyl structure of this compound could provide the necessary thermal and morphological stability, while its electronic properties could be tuned for efficient charge injection and transport in a multilayer OLED device. researchgate.net
Table 2: Nonlinear Optical (NLO) Properties of Related Organic Compounds
This table shows NLO data for compounds containing structural motifs similar to this compound to indicate potential performance.
| Compound | Measurement Technique | Wavelength (nm) | Nonlinear Refractive Index (n₂) | Nonlinear Absorption (β) | Reference |
| DMPM4NBCHM | Z-scan (CW Argon ion laser) | 488 | 3.39 × 10⁻¹¹ m²/W | 9.53 × 10⁻⁵ m/W | scirp.org |
| DMPM4NBCHM | Z-scan (CW Argon ion laser) | 514 | 7.82 × 10⁻¹² m²/W | 8.62 × 10⁻⁶ m/W | scirp.org |
| (E)-1-(4-substituted)-3-(4-hydroxy-3-nitrophenyl) prop-2-en-1-one (Chalcone derivative) | Z-scan (ns pulses) | 532 | - | Strong nonlinear absorption reported | researchgate.net |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | DFT Calculation | - | Hyperpolarizability (β₀) from 5.21 to 7.26 × 10⁻³⁰ esu | - | nih.gov |
Sensing Platforms Based on Optical Responses
Optical sensors are devices that detect the presence of a specific chemical or physical stimulus by generating a measurable change in their optical properties, such as absorption, fluorescence, or refractive index. The design of the sensing material is paramount, as it must interact with the target analyte in a way that produces a robust and selective optical signal.
The molecular structure of this compound offers features that could be exploited for optical sensing applications. The nitrophenyl group is a well-known chromophore and a powerful fluorescence quencher. A common strategy in sensor design involves the chemical transformation of the nitro group. For example, its reduction to an amino (-NH₂) group can "turn on" fluorescence, providing a clear signal for the detection of specific reducing agents or environments. This principle is widely used in developing probes for biological and environmental monitoring.
Furthermore, the compound's rigid biphenyl structure and defined electronic profile could be utilized in sensors where analyte binding induces a change in the molecule's conformation or electronic polarization. Such a perturbation would alter the intramolecular charge transfer characteristics, leading to a detectable shift in the UV-visible absorption or emission spectrum. mdpi.com For instance, sensors based on liquid crystals (LCs) can exploit the tunable refractive index of organic materials to detect stimuli. mdpi.com While not a liquid crystal itself, the polar nature of this compound is a property shared by many organic compounds used in advanced optical sensing systems, such as those employing surface plasmon resonance in a Kretschmann configuration. mdpi.com Near-infrared emitting platinum(II)-benzoporphyrins have also been successfully incorporated into polymer matrices to create robust optical oxygen sensors. rsc.org
Conclusion and Outlook for Future Research
Summary of Key Academic Contributions
The chemical compound 4-(4-Nitrophenyl)benzonitrile and its structural motif have been the subject of significant academic research, primarily due to the unique electronic properties conferred by its donor-acceptor (D-A) structure. The nitrile group (-CN) and the nitro group (-NO2) act as strong electron-withdrawing groups, which makes this biphenyl (B1667301) system a valuable component in various scientific domains.
A major area of contribution has been in the field of materials science , particularly for nonlinear optical (NLO) applications. The distinct electronic asymmetry of molecules containing the 4-nitrophenyl moiety makes them candidates for materials with high second- and third-order hyperpolarizability. nih.govnitk.ac.innih.gov Research has demonstrated that derivatives and analogues of this compound can be incorporated into polymer matrices to create thin films with significant NLO properties, which are essential for developing technologies like optical switching and data storage. nih.govevitachem.com For instance, studies on related structures like 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) have shown considerable third-order nonlinear optical response, suggesting the potential of the nitrophenyl group in such applications. nitk.ac.in
The compound also serves as a fundamental building block in synthetic organic chemistry . It is often synthesized via transition metal-catalyzed cross-coupling reactions, providing a model system for developing and optimizing these important synthetic methodologies. ontosight.ai Furthermore, the nitrile and nitro functionalities are versatile handles for further chemical transformations, allowing for the synthesis of a wide array of more complex molecules. mdpi.comnih.gov For example, the core structure is preserved in the synthesis of certain triazole derivatives with potential biological activity. nih.gov
In spectroscopy and photophysics , nitrophenyl compounds are frequently used as molecular probes. The structural changes and charge delocalization upon excitation or carbanion formation have been studied using techniques like infrared spectroscopy, providing fundamental insights into molecular structure-property relationships. researchgate.netacs.org The conversion of (4-nitrophenyl)acetonitrile to its carbanion, for instance, leads to significant shifts in the vibrational frequencies of the cyano and nitro groups, accompanied by a quinoid-like distortion of the phenyl ring. researchgate.net
Emerging Research Avenues and Challenges
While the foundational properties of this compound have been well-explored, several exciting research avenues are emerging.
One of the most promising areas is the development of advanced optoelectronic devices . The inherent properties that make this compound suitable for NLO materials also make its derivatives interesting for applications in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai Future research will likely focus on synthesizing novel derivatives with tailored electronic and photophysical properties to enhance device efficiency and stability. This includes the strategic placement of different functional groups to fine-tune the HOMO-LUMO energy gap. nih.gov
Another significant research direction is in medicinal chemistry . Although this compound itself is not a therapeutic agent, its core scaffold is being integrated into more complex molecules with potential pharmacological activity. Recent studies have shown that 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which retain the key nitrophenyl feature, exhibit potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov This opens up a new frontier for designing novel antitrypanosomal agents. The table below summarizes the in vitro activity of a promising derivative.
| Compound | Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound 16 (peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole) | T. cruzi (Tulahuen CL2) | 6 ± 1 | > 80 (LLC-MK2 cells) | > 400 |
| Benznidazole (Reference Drug) | T. cruzi (Tulahuen) | 34 | - | 114 |
The development of "green" and more efficient synthetic methods remains a persistent challenge and a key research avenue. google.com While cross-coupling reactions are effective, they often rely on expensive and toxic heavy metal catalysts. Future work will likely explore alternative catalytic systems, such as those based on more abundant metals or even metal-free approaches, to synthesize this compound and its derivatives. rsc.org Optimizing reaction conditions to improve yields and minimize waste is also a critical goal. researchgate.net
A significant challenge lies in the control of stereochemistry and functionalization . For derivatives with alkene linkers, achieving high selectivity for the desired (E) or (Z) isomer can be difficult, though it is crucial as the isomerism can significantly impact the material's properties. rsc.org Moreover, the selective functionalization of the biphenyl core to create multifunctional materials presents a complex synthetic hurdle that requires sophisticated chemical strategies. umich.edu Overcoming these challenges will be crucial for unlocking the full potential of this versatile chemical scaffold in next-generation materials and medicines.
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone-d) enhance reactivity in Wittig and substitution reactions .
- Catalyst Loading : Pd-based catalysts require precise stoichiometry (1-2 mol%) to minimize side products .
How can researchers optimize the stereoselectivity of this compound derivatives to control E/Z isomer ratios?
Advanced Research Question
E/Z isomer ratios in Wittig-derived ethenyl-linked derivatives (e.g., 4-[2-(4-nitrophenyl)ethenyl]benzonitrile) are influenced by:
- Reagent Steric Effects : Bulky ylides favor E-isomers due to reduced steric hindrance during transition state formation. For example, benzyltriphenylphosphonium ylides yield >80% E-isomers .
- Temperature Control : Lower reaction temperatures (-10°C to 0°C) slow isomerization, preserving kinetic E-selectivity .
- Post-Synthesis Isomer Separation : Use silica gel chromatography with gradient elution (e.g., 30–100% EtOAc/petroleum ether) to resolve isomers, confirmed by H NMR (δ 6.6–8.4 ppm for vinyl protons) .
Validation : Quantify ratios via integration of distinct vinyl proton signals in H NMR spectra .
What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Basic/Advanced Research Question
- H NMR : Identifies substituent positions and isomer ratios. For example, aromatic protons in this compound appear as doublets (δ 8.2–8.4 ppm for nitro group; δ 7.6–7.8 ppm for benzonitrile) .
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm) and nitro (asymmetric stretch ~1520 cm) functionalities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 238.06 for CHNO) .
- X-ray Crystallography : Resolves steric effects in derivatives, such as twisted intramolecular charge-transfer (TICT) states in donor-acceptor systems .
Advanced Tip : Use C NMR to distinguish between E/Z isomers via carbonyl carbon shifts (~5 ppm difference) .
How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The nitro group:
- Activates the Aromatic Ring : Enhances electrophilicity at the para position, facilitating nucleophilic substitution (e.g., cyano group introduction) .
- Stabilizes Charge-Transfer Complexes : In palladium-catalyzed reactions, the nitro group increases oxidative addition efficiency by polarizing the C–Br bond in 4-nitrobromobenzene .
- Reduces Catalyst Poisoning : Nitro groups are less coordinating compared to amino groups, improving Pd catalyst turnover .
Mechanistic Insight : DFT studies show nitro groups lower LUMO energy by ~1.5 eV, accelerating electron-deficient aryl halide reactivity .
What are the challenges in achieving high regioselectivity during the functionalization of this compound?
Advanced Research Question
- Competing Reaction Pathways : Electrophilic substitution at the nitro-para position competes with benzonitrile meta positions. Use directing groups (e.g., pyridylmethyl in derivatives) to enforce regioselectivity .
- Steric Hindrance : Bulky substituents on the benzonitrile ring hinder coupling reactions. Mitigate via microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reactivity .
- Isomerization During Functionalization : E/Z isomerization in ethenyl-linked derivatives can occur under acidic conditions. Stabilize isomers using non-polar solvents (e.g., hexane) .
Case Study : In Suzuki-Miyaura coupling, regioselectivity improved from 58% to 85% by replacing PPh with XPhos ligands .
How can researchers utilize this compound as a precursor in studying intramolecular charge-transfer phenomena?
Advanced Research Question
The compound’s donor-acceptor structure enables:
- Twisted Intramolecular Charge-Transfer (TICT) States : Upon photoexcitation, the nitro and cyano groups induce a planar-to-twisted conformational change, monitored via time-resolved fluorescence (lifetime ~2–5 ns) .
- Solvatochromic Studies : Fluorescence emission shifts (Δλ ~50 nm) in polar solvents (e.g., acetone vs. hexane) correlate with solvent dielectric constant .
- Applications : Design optoelectronic materials (e.g., OLEDs) by tuning substituents to modulate HOMO-LUMO gaps .
Methodology : Use femtosecond transient absorption spectroscopy to track TICT state formation kinetics .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage Conditions : Store in amber vials under inert gas (N or Ar) at −20°C to prevent photodegradation and hydrolysis .
- Handling : Use PPE (nitrile gloves, face shields) and work in a fume hood to avoid inhalation of nitro compound dust .
- Stability Tests : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) monthly; degradation manifests as new peaks at ~254 nm .
Safety Note : Nitro compounds may decompose explosively under heat (>200°C). Avoid open flames .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
